molecular formula C21H14F3N3O B3994962 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol

Cat. No.: B3994962
M. Wt: 381.3 g/mol
InChI Key: VOWFXPLWGSIPCJ-UHFFFAOYSA-N
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Description

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol is a complex organic compound that features a quinazoline core substituted with a phenol group and a trifluoromethylphenylamino group

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)anilino]quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)13-6-5-7-14(12-13)25-19-15-8-1-3-10-17(15)26-20(27-19)16-9-2-4-11-18(16)28/h1-12,28H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWFXPLWGSIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Trifluoromethylphenylamino Group: This step often involves nucleophilic aromatic substitution reactions where a trifluoromethyl aniline derivative is reacted with the quinazoline core.

    Phenol Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol
Reactant of Route 2
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2-(4-{[3-(trifluoromethyl)phenyl]amino}quinazolin-2-yl)phenol

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